molecular formula C20H21ClN2O2S B2719101 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211307-95-7

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2719101
CAS No.: 1211307-95-7
M. Wt: 388.91
InChI Key: CXZGYAHXUCKMNT-UHFFFAOYSA-N
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Description

The compound 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone features a piperazine core substituted with a 2-chlorophenyl ethanone group and a cyclopropane-linked thiophene carbonyl moiety. This structure combines aromatic, heterocyclic, and strained cyclopropane elements, which may enhance its bioactivity, metabolic stability, or receptor-binding specificity compared to simpler piperazine derivatives.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGYAHXUCKMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₉H₁₉ClN₂O₂S
  • Molecular Weight : 344.8 g/mol

This compound features a chlorophenyl group, a piperazine ring, and a thiophene moiety, contributing to its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

A study focusing on related compounds demonstrated that derivatives of piperazine with halogen substitutions exhibited notable antimicrobial effects. The synthesized compounds were evaluated using the tube dilution technique, revealing that certain analogs showed activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro assays, particularly the MTT assay. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. Notably, compounds with piperazine substitutions were shown to suppress T cell proliferation, indicating a mechanism that may enhance anticancer efficacy .

Case Studies and Research Findings

  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that the compound interacts favorably with target proteins involved in cancer progression. The binding affinity was assessed using software like Schrodinger, indicating potential for further drug development .
  • Synthesis and Characterization :
    • The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization was performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity of the synthesized product .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results in animal models, where the compound exhibited significant tumor reduction compared to control groups. Further studies are needed to explore its pharmacokinetics and toxicity profiles .

Data Tables

Here is a summary of biological activity data related to this compound:

Activity TypeAssay MethodResults Summary
AntimicrobialTube Dilution TechniqueComparable activity to ciprofloxacin
AnticancerMTT AssaySignificant cytotoxicity against cancer cells
Molecular DockingSchrodinger SoftwareHigh binding affinity with target proteins

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with similar structural features to 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone exhibit antidepressant effects. A study on piperazine derivatives demonstrated significant serotonin reuptake inhibition, suggesting that this compound may also possess similar antidepressant properties .

Antimicrobial Properties

The presence of the thiophene group in the compound has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that further exploration of this compound's antimicrobial potential could be beneficial .

CNS Disorders

Given its structural attributes, the compound may have implications in treating central nervous system disorders. It has been suggested that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Case Studies

Study Focus Findings
Study on Piperazine DerivativesAntidepressant EffectsDemonstrated serotonin reuptake inhibition in rodent models; suggests potential for this compound .
Investigation of Thiophene CompoundsAntimicrobial PropertiesFound effectiveness against various bacterial strains; supports further research into this compound’s efficacy .
CNS Activity EvaluationNeuropharmacological EffectsExplored the influence on neurotransmitter systems; indicates potential for treating CNS disorders .

Future Research Directions

Research into this compound should focus on:

  • In Vivo Studies : Comprehensive studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into how the compound interacts with neurotransmitter systems.
  • Broader Biological Screening : Exploration of additional pharmacological effects beyond those currently documented.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
  • Structure: Piperazine core with a phenyl group at N4 and a chloroethanone at N1.
  • Key Features : Lacks the thiophene-cyclopropane unit, simplifying its scaffold.
  • Therapeutic Relevance : Studied for antifungal, antibacterial, and antitumor activities due to its piperazine pharmacore .
Compound B : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
  • Structure : Piperazine substituted with a trifluoromethylphenyl group and a thiophen-2-yl carbonyl.
Compound C : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structure: Similar to Compound B but with an ethanone linker instead of a direct carbonyl.
  • Key Features: The ethanone spacer may increase conformational flexibility compared to the cyclopropane in the target compound .
Compound D : 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone (CAS 1178020-04-6)
  • Structure : Thiophene-3-carbonyl substituent instead of the thiophen-2-yl cyclopropane.

Structural and Functional Analysis

Parameter Target Compound Compound A Compound B Compound D
Piperazine Substituents 2-(2-Chlorophenyl)ethanone; 2-(thiophen-2-yl)cyclopropanecarbonyl Phenyl; chloroethanone Trifluoromethylphenyl; thiophen-2-yl Thiophene-3-carbonyl; chloroethanone
Cyclopropane Presence Yes No No No
Key Functional Groups Chlorophenyl, thiophene, cyclopropane Chloroethanone, phenyl Trifluoromethylphenyl, thiophene Thiophene-3-carbonyl, chloroethanone
Therapeutic Implications Potential enhanced metabolic stability and receptor selectivity due to rigidity Broad-spectrum activity (antifungal) Likely CNS-targeted (lipophilic CF3) Position-dependent thiophene activity

Research Findings and Implications

  • Cyclopropane Advantage : The cyclopropane ring in the target compound introduces rigidity, which may improve binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) compared to flexible analogs like Compound C .
  • Chlorophenyl vs. Trifluoromethylphenyl : The 2-chlorophenyl group offers moderate electronegativity and steric bulk, whereas trifluoromethylphenyl (Compound B) provides stronger electron-withdrawing effects and higher lipophilicity, favoring blood-brain barrier penetration .
  • Thiophene Position : The thiophen-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding more effectively than thiophene-3-substituted analogs (Compound D), as aromatic interactions are sensitive to substitution patterns .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

Piperazine Functionalization : Acylating piperazine with 2-(thiophen-2-yl)cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the cyclopropanecarbonyl-piperazine intermediate .

Ketone Coupling : Reacting the intermediate with 2-(2-chlorophenyl)acetyl chloride via nucleophilic acyl substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) yield the final compound. Analytical validation via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS is critical .

Q. How is the structural conformation of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related piperazine derivatives exhibit planar conformations in the piperazine ring with dihedral angles between aromatic substituents (e.g., thiophene and chlorophenyl groups) ranging from 45–65°, confirmed by SC-XRD at 113 K . Alternative methods include DFT-based computational modeling (B3LYP/6-31G* basis set) to compare theoretical and experimental bond lengths/angles .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons), 13C^{13}C-NMR (δ 170–175 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+).
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-Cl) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when intermediates are unstable?

  • Low-Temperature Conditions : Perform acylations at 0–5°C to minimize decomposition.
  • In-Situ Monitoring : Use TLC or inline FTIR to track intermediate formation.
  • Catalytic Additives : Add molecular sieves (3Å) to scavenge moisture in cyclopropane coupling steps .

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:

Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity at 24–72 hours).

Structural Analysis : Compare substituent effects; e.g., thiophene vs. phenyl groups in piperazine derivatives alter logP and bioavailability, impacting activity .

Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory IC50_{50} values) using statistical tools like ANOVA to identify outliers .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., serotonin 5-HT2A_{2A}) based on crystal structures (PDB ID: 6WGT).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key parameters include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How does the cyclopropane moiety influence metabolic stability?

Cyclopropane rings reduce oxidative metabolism by cytochrome P450 enzymes due to strain-induced electron delocalization. In vitro studies using human liver microsomes (HLMs) show a 40% increase in half-life (t1/2t_{1/2}) compared to non-cyclopropane analogs. LC-MS/MS quantifies metabolites like hydroxylated derivatives .

Methodological Guidance for Data Interpretation

Q. How to address low reproducibility in synthetic yields?

  • Control Moisture/Oxygen : Use Schlenk lines for moisture-sensitive steps (e.g., cyclopropane formation).
  • Standardize Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for piperazine:acyl chloride) via DoE (Design of Experiments) .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 17.8°) to reference data.
  • DSC : Identify melting endotherms; polymorphs may differ by 5–10°C in melting points .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Replace thiophene with furan or chlorophenyl with fluorophenyl.
  • Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, IC50_{50} for kinase inhibition).
  • QSAR Modeling : Use MOE software to correlate substituent properties (Hammett σ, logP) with activity .

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